Cas no 1249514-70-2 (5-(2-Bromophenyl)-1,3-oxazole-4-carboxylic acid)

5-(2-Bromophenyl)-1,3-oxazole-4-carboxylic acid is a brominated oxazole derivative with significant utility in organic synthesis and pharmaceutical research. Its structural features, including the electron-withdrawing bromophenyl group and carboxylic acid functionality, make it a versatile intermediate for constructing heterocyclic compounds. The compound is particularly valuable in medicinal chemistry for the development of bioactive molecules due to its ability to serve as a scaffold for further functionalization. Its high purity and stability under standard conditions ensure reliable performance in coupling reactions and other synthetic transformations. This product is well-suited for applications in drug discovery and materials science, where precise molecular design is critical.
5-(2-Bromophenyl)-1,3-oxazole-4-carboxylic acid structure
1249514-70-2 structure
Product Name:5-(2-Bromophenyl)-1,3-oxazole-4-carboxylic acid
CAS No:1249514-70-2
MF:C10H6BrNO3
MW:268.063541889191
MDL:MFCD07376171
CID:5612885
PubChem ID:61637271
Update Time:2025-05-22

5-(2-Bromophenyl)-1,3-oxazole-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-3281752
    • 1249514-70-2
    • 5-(2-bromophenyl)-1,3-oxazole-4-carboxylic acid
    • AKOS010901746
    • Z838909140
    • 4-Oxazolecarboxylic acid, 5-(2-bromophenyl)-
    • 5-(2-Bromophenyl)-1,3-oxazole-4-carboxylic acid
    • MDL: MFCD07376171
    • Inchi: 1S/C10H6BrNO3/c11-7-4-2-1-3-6(7)9-8(10(13)14)12-5-15-9/h1-5H,(H,13,14)
    • InChI Key: KBDXIWQGIGISRG-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=CC=1C1=C(C(=O)O)N=CO1

Computed Properties

  • Exact Mass: 266.95311g/mol
  • Monoisotopic Mass: 266.95311g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 63.3Ų

Experimental Properties

  • Density: 1.681±0.06 g/cm3(Predicted)
  • Boiling Point: 387.1±27.0 °C(Predicted)
  • pka: 2.95±0.36(Predicted)

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Additional information on 5-(2-Bromophenyl)-1,3-oxazole-4-carboxylic acid

Research Briefing on 5-(2-Bromophenyl)-1,3-oxazole-4-carboxylic acid (CAS: 1249514-70-2) in Chemical Biology and Pharmaceutical Applications

5-(2-Bromophenyl)-1,3-oxazole-4-carboxylic acid (CAS: 1249514-70-2) is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This oxazole derivative, characterized by a bromophenyl substituent, serves as a versatile building block for the synthesis of biologically active molecules. Recent studies have explored its role as a key intermediate in the development of novel therapeutic agents targeting various diseases, including cancer, infectious diseases, and neurological disorders.

The compound's unique structural features, such as the presence of a carboxylic acid group and a bromine atom, make it an attractive candidate for further chemical modifications. Researchers have utilized 5-(2-Bromophenyl)-1,3-oxazole-4-carboxylic acid in the synthesis of small-molecule inhibitors, particularly those targeting protein kinases and other enzymes involved in disease pathways. Its ability to participate in diverse chemical reactions, including cross-coupling and condensation reactions, has expanded its utility in drug design and development.

Recent publications highlight the compound's application in the development of potent inhibitors for specific biological targets. For instance, a 2023 study demonstrated its use in the synthesis of a series of oxazole-based compounds with promising activity against a specific kinase implicated in cancer progression. The study reported that derivatives of 5-(2-Bromophenyl)-1,3-oxazole-4-carboxylic acid exhibited significant inhibitory effects in vitro, with IC50 values in the low micromolar range. These findings underscore the compound's potential as a scaffold for designing new anticancer agents.

In addition to its role in kinase inhibition, 5-(2-Bromophenyl)-1,3-oxazole-4-carboxylic acid has been investigated for its antimicrobial properties. A 2022 study explored its derivatives as potential antibacterial agents, revealing that certain modifications to the oxazole core enhanced activity against drug-resistant bacterial strains. The study emphasized the importance of the bromophenyl moiety in mediating interactions with bacterial targets, suggesting that further optimization could yield clinically relevant compounds.

From a synthetic chemistry perspective, recent advancements have focused on improving the efficiency of producing 5-(2-Bromophenyl)-1,3-oxazole-4-carboxylic acid and its derivatives. Novel catalytic methods and green chemistry approaches have been developed to streamline its synthesis, reducing the reliance on hazardous reagents and improving yields. These methodological improvements are critical for scaling up production and facilitating broader research applications.

Looking ahead, the continued exploration of 5-(2-Bromophenyl)-1,3-oxazole-4-carboxylic acid is expected to yield new insights into its pharmacological potential. Ongoing research aims to elucidate its mechanism of action in greater detail and to identify additional biological targets. Furthermore, collaborations between academic and industrial researchers are likely to accelerate the translation of these findings into preclinical and clinical development.

In conclusion, 5-(2-Bromophenyl)-1,3-oxazole-4-carboxylic acid (CAS: 1249514-70-2) represents a promising compound in the field of chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate and its demonstrated biological activities make it a valuable tool for drug discovery. Future studies will undoubtedly expand its applications and contribute to the development of new therapeutic agents.

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